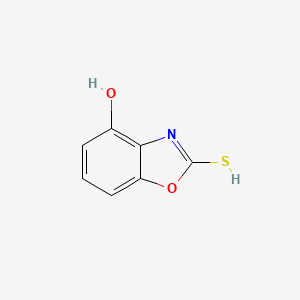

2-sulfanyl-1,3-benzoxazol-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-sulfanyl-1,3-benzoxazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S/c9-4-2-1-3-5-6(4)8-7(11)10-5/h1-3,9H,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDCJUYCWFLPPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=N2)S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C2C(=C1)OC(=N2)S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Sulfanyl 1,3 Benzoxazol 4 Ol and Its Analogs

Strategic Approaches to the Benzoxazole (B165842) Core Formation

The formation of the benzoxazole core is the foundational step in the synthesis of 2-sulfanyl-1,3-benzoxazol-4-ol. The most prevalent and versatile strategies begin with ortho-aminophenol precursors, which undergo cyclization with a variety of carbon-electrophiles.

The condensation of 2-aminophenols with single-carbon unit donors is the most direct route to the benzoxazole ring. A range of reagents and catalysts have been developed to facilitate this transformation, allowing for the synthesis of diverse 2-substituted benzoxazoles.

Common synthetic approaches include:

Reaction with Aldehydes: A simple, green, and efficient method involves the condensation of o-aminophenols with aldehydes. organic-chemistry.orgnih.gov These reactions can be promoted by various catalysts, including samarium triflate in aqueous media or Lewis acidic ionic liquids supported on magnetic nanoparticles, often under solvent-free ultrasound irradiation. organic-chemistry.orgnih.gov

Reaction with Carboxylic Acids: The direct condensation of 2-aminophenol (B121084) with carboxylic acids, typically in the presence of a strong acid catalyst like polyphosphoric acid (PPA) at high temperatures, is a classic method. globalresearchonline.netijpbs.com More recently, promoters such as Lawesson's reagent have been used under solvent-free microwave conditions to achieve good yields. organic-chemistry.org

Reaction with β-Diketones: A combination of a Brønsted acid (like p-toluenesulfonic acid) and a copper(I) iodide (CuI) co-catalyst has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones. acs.orgorganic-chemistry.org This method is tolerant of various substituents on the 2-aminophenol ring, including both electron-donating and electron-withdrawing groups. organic-chemistry.org

Reaction with Orthoesters and DMF Derivatives: Functionalized orthoesters and N,N-dimethylformamide (DMF) derivatives serve as effective reagents for benzoxazole synthesis. organic-chemistry.orgmdpi.com The reaction with DMF derivatives can be achieved in the presence of imidazolium (B1220033) chloride without the need for other catalysts. mdpi.com

Below is a summary of representative cyclization reactions.

Table 1: Selected Cyclization Reactions for Benzoxazole Core Synthesis

| 2-Aminophenol Co-reactant | Catalyst/Reagent | Conditions | Key Features | Yield Range |

|---|---|---|---|---|

| Aldehydes | Samarium Triflate | Aqueous Medium, Mild Conditions | Green and efficient method. organic-chemistry.org | Good |

| Aldehydes | Fe₃O₄-supported Lewis Acidic Ionic Liquid | Solvent-free, Ultrasound | Fast reaction times (30 min), catalyst is recyclable. nih.gov | Up to 90% nih.gov |

| β-Diketones | TsOH·H₂O and CuI | CH₃CN, 80°C, 16h | Tolerates a wide range of substituents on the aminophenol. organic-chemistry.org | 64-89% organic-chemistry.org |

| Carboxylic Acids | Lawesson's Reagent | Solvent-free, Microwave | Good yields for aromatic, heteroaromatic, and aliphatic acids. organic-chemistry.org | Good |

Mechanistic Pathways for Benzoxazole Ring Closure

The mechanism of benzoxazole ring formation is contingent on the specific reactants and catalysts employed, but generally proceeds through an initial condensation followed by an intramolecular cyclization.

Pathway via Schiff Base/Amide Intermediate: When reacting 2-aminophenols with aldehydes or carboxylic acids, the first step is typically the formation of a Schiff base (imine) or an N-acyl-2-aminophenol (amide) intermediate, respectively. nih.gov The hydroxyl group of the aminophenol then performs a nucleophilic attack on the imine carbon or the carbonyl carbon. The subsequent elimination of a water molecule (dehydration) yields the final benzoxazole ring. nih.govmdpi.com For instance, in reactions catalyzed by a Lewis acidic ionic liquid, the catalyst activates the aldehyde, facilitating the formation of an imine intermediate, which then undergoes intramolecular cyclization and oxidation to form the product. nih.gov

Pathway Involving N-Acylimidazole: In the reaction between 2-aminophenol and DMF derivatives catalyzed by imidazolium chloride, a proposed mechanism involves the activation of the DMF derivative to form a tetrahedral intermediate. mdpi.com This intermediate then generates a reactive N-acylimidazole species. The 2-aminophenol subsequently reacts with this species, followed by an intramolecular cyclization and elimination of water to furnish the benzoxazole product. mdpi.com

Copper-Catalyzed Pathways: In copper-catalyzed reactions, such as the hydroamination of alkynones with 2-aminophenols, the proposed mechanism involves the initial copper-catalyzed hydroamination, leading to a β-iminoketone intermediate. rsc.org This is followed by a sequential intramolecular cyclization and elimination, promoted by the copper catalyst, to yield the benzoxazole derivative. rsc.org For copper-catalyzed cyclizations of ortho-haloanilides, the mechanism is believed to proceed via an oxidative insertion/reductive elimination pathway through a Cu(I)/Cu(III) cycle. organic-chemistry.org

Introduction of the Sulfanyl (B85325) Group at Position 2

To synthesize the target molecule, a sulfanyl group (-SH) must be introduced at the C2 position of the benzoxazole ring. This is typically achieved by forming 2-mercaptobenzoxazole (B50546), which exists in tautomeric equilibrium with its benzoxazole-2-thione form.

The reaction of 2-aminophenol with a carbon disulfide equivalent is the most common and direct method for preparing 2-mercaptobenzoxazoles. ijpbs.com

Reaction with Carbon Disulfide (CS₂): The condensation of an o-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) is a well-established and high-yielding method. globalresearchonline.netijpbs.com The reaction is typically performed in a protic solvent like ethanol (B145695).

Reaction with Tetramethylthiuram Disulfide (TMTD): 2-Mercaptobenzoxazoles can also be synthesized by treating o-aminophenols with tetramethylthiuram disulfide in the presence of a base such as potassium carbonate (K₂CO₃). researchgate.net This method provides an alternative route with good yields. researchgate.net

Table 2: Methods for the Synthesis of 2-Mercaptobenzoxazoles

| Starting Material | Reagent | Base | Yield Range | Reference |

|---|---|---|---|---|

| o-Aminophenol | Carbon Disulfide (CS₂) | KOH or NaOH | Good | globalresearchonline.netijpbs.com |

One-Pot Synthetic Protocols Incorporating Sulfanyl Moieties

The synthesis of 2-mercaptobenzoxazole from 2-aminophenol and carbon disulfide is inherently a one-pot reaction. globalresearchonline.netijpbs.com The reactants are combined in a single reaction vessel with a base, and upon heating, the cyclization and sulfanylation occur concurrently to yield the desired product. This operational simplicity makes it a highly efficient and practical protocol. researchgate.net

Functionalization and Introduction of the Hydroxyl Group at Position 4

The final structural feature of the target molecule is the hydroxyl group at the C4 position of the benzoxazole ring. Direct hydroxylation of a pre-formed benzoxazole ring at this specific position is challenging. Therefore, the most effective and strategic approach is to utilize a precursor that already contains the hydroxyl group at the desired location.

For the synthesis of 2-sulfanyl-1,3-benzoxazol-4-ol, the ideal starting material is 2-aminobenzene-1,3-diol (also known as 2-aminoresorcinol). By applying the synthetic methodologies described in the previous sections to this specific precursor, the target molecule can be constructed.

The synthetic sequence would be as follows:

Start with 2-aminobenzene-1,3-diol as the substituted o-aminophenol precursor.

React this precursor with carbon disulfide (CS₂) in the presence of a base (e.g., KOH) in a one-pot protocol.

This reaction will simultaneously achieve the formation of the benzoxazole core (cyclization involving the amino group and the hydroxyl group at C1) and the introduction of the sulfanyl group at C2, while retaining the crucial hydroxyl group at the C4 position. The synthesis and use of 4-hydroxybenzoxazoles as ligands in coordination chemistry have been reported, indicating the viability of this synthetic approach. core.ac.uk

Regioselective Hydroxylation Strategies on the Benzoxazole Ring

Direct regioselective hydroxylation of a pre-formed 2-sulfanyl-1,3-benzoxazole at the C4 position is a challenging transformation due to the electron-rich nature of the benzoxazole ring system, which can lead to a lack of selectivity. Research in this specific area is limited. However, analogous strategies from broader organic synthesis could be adapted. One potential approach involves directed ortho-metalation, where a directing group on the benzoxazole ring would guide a metalating agent to the C4 position, followed by reaction with an electrophilic oxygen source.

A more practical and common strategy to achieve the desired 4-hydroxy substitution is to start with a precursor that already contains the hydroxyl group in the correct position. The synthesis of 2-sulfanyl-1,3-benzoxazol-4-ol would therefore typically commence with a substituted o-aminophenol.

Integrated Synthetic Routes for Multi-Substituted Benzoxazoles

Given the challenges of direct C4-hydroxylation, integrated synthetic routes that construct the benzoxazole ring from appropriately substituted precursors are the preferred method for synthesizing 2-sulfanyl-1,3-benzoxazol-4-ol. A plausible and efficient route involves the cyclization of a 2,3-dihydroxyaniline derivative followed by the introduction of the sulfanyl group.

Synthesis of the Precursor : The synthesis would begin with a suitable starting material, which is then functionalized to introduce the necessary amino and hydroxyl groups in the correct ortho- and meta-positions, respectively, to form the precursor for the benzoxazole ring.

Benzoxazole Ring Formation : The substituted o-aminophenol is then cyclized to form the benzoxazole core. A common method for introducing the 2-sulfanyl group is the reaction with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide. This reaction proceeds via an intermediate dithiocarbamate (B8719985) which then cyclizes to form the 2-mercaptobenzoxazole derivative.

This integrated approach allows for precise control over the substitution pattern of the final product.

Catalytic Systems in 2-Sulfanyl-1,3-benzoxazol-4-ol Synthesis

While specific catalytic systems for the synthesis of 2-sulfanyl-1,3-benzoxazol-4-ol are not extensively reported, the broader field of benzoxazole synthesis offers a variety of catalytic methods that can be adapted. These catalysts primarily facilitate the cyclization step.

Application of Metal-Based Catalysts

A range of metal-based catalysts have been shown to be effective in the synthesis of 2-substituted benzoxazoles. These catalysts can promote the condensation and cyclization of o-aminophenols with various reagents.

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

| Ni(II) complexes | o-aminophenol, aromatic aldehydes | DMF, K₂CO₃, 80 °C, 3-4 h | 87-94 | mdpi.com |

| TiO₂-ZrO₂ | o-aminophenol, aromatic aldehydes | Acetonitrile, 60 °C, 15-25 min | 83-93 | mdpi.com |

| Alumina | o-aminophenol, aldehydes | Acetonitrile, room temp, 5 h | 55-75 | mdpi.com |

| Copper(II) oxide nanoparticles | o-bromoaryl derivatives | DMSO, air | - | wur.nl |

These metal-based systems offer advantages such as high yields and relatively mild reaction conditions. For the synthesis of 2-sulfanyl-1,3-benzoxazol-4-ol, a metal catalyst could potentially be employed to facilitate the cyclization of the 2-amino-3-hydroxyphenol precursor with a sulfur-containing reagent.

Organocatalytic Approaches (e.g., L-Proline)

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative. L-proline and its derivatives have been used as catalysts in various organic transformations. While direct application of L-proline to the synthesis of 2-sulfanyl-1,3-benzoxazol-4-ol is not documented, its use in related heterocyclic syntheses suggests potential applicability. L-proline can act as a bifunctional catalyst, activating both the nucleophile and the electrophile in the cyclization step.

Utilization of Nanocatalysts and Ionic Liquid Catalysts

In recent years, nanocatalysts and ionic liquids have gained significant attention in the development of efficient and sustainable synthetic methodologies.

Nanocatalysts : Various nanocatalysts have been employed for the synthesis of benzoxazole derivatives, offering high surface area and enhanced catalytic activity.

| Nanocatalyst | Reactants | Conditions | Yield (%) | Reference |

| Nano-ZnO | 1-formyl-9H-pyrido[3,4-b] indole, o-aminophenol | DMF, 100 °C | Moderate | mdpi.com |

| SrCO₃ | o-aminophenol, substituted benzaldehydes | Grindstone, room temp, 20 min | High | mdpi.com |

| Ag@Fe₂O₃ core-shell | o-aminophenol, aromatic aldehydes | Room temperature | 88-97 | nih.gov |

Ionic Liquid Catalysts : Ionic liquids (ILs) are considered green solvents and catalysts due to their low vapor pressure, high thermal stability, and recyclability. They can act as both the solvent and the catalyst in benzoxazole synthesis. For instance, an imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles has been used as a recyclable catalyst for the synthesis of benzoxazoles under solvent-free sonication, affording high yields in a short reaction time. researchgate.net Brønsted acidic ionic liquids have also been used as efficient heterogeneous catalysts for the synthesis of benzoxazoles under solvent-free conditions. nih.govresearchgate.net

Sustainable and Green Chemistry Approaches in Benzoxazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like benzoxazoles to minimize environmental impact. Key aspects of sustainable approaches include the use of:

Green Solvents : Replacing hazardous organic solvents with environmentally benign alternatives such as water, ethanol, or supercritical fluids.

Green Catalysts : Utilizing recyclable and non-toxic catalysts, such as nanocatalysts and ionic liquids, to improve reaction efficiency and reduce waste. mdpi.comresearchgate.net

Alternative Energy Sources : Employing microwave irradiation and ultrasound sonication to accelerate reaction rates, often leading to higher yields and shorter reaction times under solvent-free conditions. nih.gov

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

For the synthesis of 2-sulfanyl-1,3-benzoxazol-4-ol, a green approach would involve the use of a recyclable catalyst, a green solvent, and an energy-efficient method for the cyclization step. For example, the reaction of 2-amino-3-hydroxyphenol with carbon disulfide could potentially be carried out using a recyclable ionic liquid catalyst under microwave irradiation, representing a more sustainable pathway to this important molecule.

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. eurekaselect.com Unlike conventional heating, which transfers energy slowly through conduction and convection, microwave irradiation provides efficient internal heating through the direct coupling of microwave energy with the molecules in the reaction mixture. eurekaselect.com This rapid and uniform heating often leads to a dramatic reduction in reaction times, from hours to minutes, along with increased product yields and cleaner reaction profiles. eurekaselect.com

The synthesis of benzoxazole derivatives under microwave irradiation is a well-established method, typically involving the condensation of 2-aminophenol or its substituted derivatives with various reagents such as carboxylic acids, aldehydes, or isocyanates. eurekaselect.com For the synthesis of 2-mercaptobenzoxazole analogs, a common approach involves the reaction of a corresponding 2-aminophenol with carbon disulfide in the presence of a base. Microwave irradiation can significantly expedite this cyclization reaction.

Research has demonstrated the utility of microwaves in preparing a variety of mercapto-substituted benzazoles. While specific examples for 2-sulfanyl-1,3-benzoxazol-4-ol are not extensively detailed, the general applicability of the method is clear. For instance, the synthesis of various benzoxazole and benzothiazole (B30560) derivatives has been achieved by reacting 2-aminophenols with carboxylic acids using reagents like ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NC) and p-toluenesulfonic acid (PTSA) under microwave conditions, highlighting the versatility of this technique.

| Reactants | Catalyst/Reagent | Conditions | Product | Yield | Time |

|---|---|---|---|---|---|

| 2-Aminophenol, Aromatic Carboxylic Acid | o-NC, PTSA | Microwave (MW) | 2-Arylbenzoxazole | High | Short |

| 2-Aminophenol, Benzaldehyde | Glycerol (solvent) | Microwave (MW) | 2-Phenylbenzoxazole | Good | Minutes |

| 2-Aminophenol, Carbon Disulfide | Potassium Hydroxide | Microwave (MW) | 2-Mercaptobenzoxazole | High | Short |

Ultrasound-Assisted Synthetic Methodologies

Ultrasound-assisted synthesis, also known as sonochemistry, utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to accelerate and enhance chemical reactions. This process generates localized hot spots with transient high temperatures and pressures, leading to a significant increase in reaction rates and yields. researchgate.net Sonochemistry is considered a green chemistry technique because it often allows for milder reaction conditions, shorter reaction times, and can reduce or eliminate the need for catalysts. researchgate.netresearchgate.net

The application of ultrasound has been successfully demonstrated in the synthesis of various benzoxazole derivatives. For example, Nikpassand and colleagues reported an environmentally friendly synthesis of benzoxazoles by reacting azo-linked salicylic (B10762653) acid derivatives with 2-amino-4-chlorophenol (B47367) under ultrasonic irradiation in ethanol at room temperature. researchgate.net This method provides a high-yield, short-duration route to these compounds. researchgate.net Similarly, ultrasound has been employed for the synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles from aldehydes and benzene-1,2-diamine, showcasing its effectiveness for related heterocyclic systems. researchgate.net

For the synthesis of 2-sulfanyl-1,3-benzoxazol-4-ol, a plausible sonochemical approach would involve the reaction of 2-amino-1,3-dihydroxybenzene with carbon disulfide in an appropriate solvent system under ultrasonic irradiation. The high-energy environment created by cavitation would be expected to promote the efficient cyclization to the desired 2-mercaptobenzoxazole core.

| Reactants | Solvent/Catalyst | Conditions | Product | Yield | Time |

|---|---|---|---|---|---|

| Azo-linked Salicylic Acid, 2-Amino-4-chlorophenol | Ethanol | Ultrasound, Room Temp. | Substituted Benzoxazole | High | Short |

| Aldehydes, Benzene-1,2-diamine | EtOH/H₂O, Amberlite IR-120 | Ultrasound, 50 °C | 2-Aryl-1-arylmethyl-1H-benzimidazole | Good | ~3 hours |

| Benzofuran-hydrazide, Alkyl halide | Potassium Carbonate | Ultrasound | Benzofuran-oxadiazole derivatives | High | 1.5-2 hours |

Mechanochemical Synthetic Strategies

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions, typically in the absence of a solvent. rsc.org This solvent-free approach, often performed using a ball mill, is a cornerstone of green chemistry, as it minimizes waste, reduces energy consumption, and can provide access to products that are difficult to obtain through traditional solution-phase synthesis. mdpi.com The reactions occur in the solid state, driven by the energy imparted through collisions between the milling balls and the reactants.

While specific literature on the mechanochemical synthesis of 2-sulfanyl-1,3-benzoxazol-4-ol is limited, the methodology has been successfully applied to the synthesis of other complex heterocyclic systems, including benzoxazoles, which have been explored as acceptor entities in liquid crystals. mdpi.com For example, a solvent-free ball mill method was used to prepare a series of biphenyltetracarboxydiimide liquid crystals in excellent yields (95-99%) and significantly reduced reaction times (15 minutes) compared to conventional reflux methods. mdpi.com

A proposed mechanochemical route for the synthesis of 2-mercaptobenzoxazole analogs would involve the solid-state grinding of a substituted 2-aminophenol with a suitable reagent, such as xanthic acid or a related precursor, potentially with a solid base catalyst. This direct, solvent-free approach would offer a highly efficient and environmentally benign alternative to conventional methods.

| Reactants | Method | Conditions | Product Type | Yield | Time |

|---|---|---|---|---|---|

| 3,3′,4,4′-Biphenyltetracarboxylic anhydride, 4-n-Alkoxyaniline | Ball Mill | Solvent-free, 20 Hz | Biphenyltetracarboxydiimide | 95-99% | 15 min |

| Substituted Halides, Amines | Grinding | Solvent-free, Room Temp. | N-Substituted Amines | Excellent | Short |

| Phenolic compounds, Aryltriazenes | Ball Mill | Solvent-free, Catalyst-free | Azo dyes | High | Not specified |

Deep Eutectic Solvent Applications in Synthesis

Deep eutectic solvents (DESs) are a class of green solvents that are typically formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). mdpi.com These mixtures have a significantly lower melting point than their individual components. mdpi.com DESs are attractive alternatives to traditional organic solvents and ionic liquids due to their low cost, low toxicity, biodegradability, and simple preparation. researchgate.net They can act as both the solvent and the catalyst in chemical reactions, simplifying procedures and reducing waste.

The utility of DESs has been demonstrated in the synthesis of various nitrogen- and sulfur-containing heterocycles. For instance, Zr-based and Ce-based DESs have been shown to be effective catalysts for the synthesis of benzimidazole (B57391) derivatives. researchgate.net A DES formed from ZrOCl₂·8H₂O and urea, in particular, gave excellent conversions due to its higher acidity and lower viscosity. researchgate.net In another study, a magnetic nanoparticle-supported DES was developed as a novel, green, and efficient catalyst for the synthesis of 2-benzylbenzoxazole (B4618616) derivatives. researchgate.netscienceandtechnology.com.vn This system allowed for easy separation and reuse of the catalyst for multiple reaction cycles without significant loss of activity. researchgate.netscienceandtechnology.com.vn

For the synthesis of 2-sulfanyl-1,3-benzoxazol-4-ol, a DES system, such as one based on choline (B1196258) chloride and urea, could be employed as the reaction medium for the condensation of 2-amino-1,3-dihydroxybenzene and carbon disulfide. The DES could potentially catalyze the reaction while providing a green and recyclable solvent system, possibly in combination with microwave or ultrasound activation to further enhance reaction efficiency.

| Reactants | DES System | Conditions | Product | Yield | Key Feature |

|---|---|---|---|---|---|

| 2-Nitrophenols, Acetophenones | [Urea]₄[ZnCl₂] on Fe₃O₄@SiO₂ | 130 °C, 16 h | 2-Benzylbenzoxazole | 86-91% | Reusable magnetic catalyst |

| o-Phenylenediamine, Aldehydes | ZrOCl₂·8H₂O / Urea | 80 °C | 2-Substituted Benzimidazole | Excellent | Reusable catalyst/solvent |

| o-Phenylenediamine, Aldehydes | CholineCl / Imidazole (B134444) | Conventional Heating | 2-Substituted Benzothiazole | Up to 78% | Green, reusable catalyst |

Reactivity Profiles and Derivatization Strategies of 2 Sulfanyl 1,3 Benzoxazol 4 Ol

Reactivity of the Hydroxyl (-OH) Group at Position 4

The phenolic -OH group is nucleophilic and can participate in reactions typical of phenols. Its reactivity can be enhanced by deprotonation with a suitable base to form a phenoxide ion, which is a much stronger nucleophile.

O-Acylation: Esterification of the phenolic hydroxyl group is another important derivatization strategy. This can be accomplished by reacting the molecule with acylating agents like acid chlorides or anhydrides, usually in the presence of a base such as pyridine (B92270) or triethylamine. The resulting aryl esters are valuable derivatives and can also serve as protecting groups for the hydroxyl functionality during subsequent reactions at other sites of the molecule.

The proximate positioning of the sulfanyl (B85325) group at C2 and the hydroxyl group at C4 introduces the potential for intramolecular cyclization reactions, which could lead to the formation of novel, fused heterocyclic systems. Depending on the reaction conditions and the nature of any linking reagent, different ring structures could be formed. For example, reaction with a dielectrophile could potentially bridge the sulfur and oxygen atoms to form a new ring fused to the benzoxazole (B165842) core.

While specific, documented examples of such intramolecular cyclizations for 2-sulfanyl-1,3-benzoxazol-4-ol are scarce, similar strategies are known in heterocyclic chemistry. researchgate.netnih.gov The feasibility of such a reaction would depend on the conformational flexibility of the molecule and the ability of the S and O atoms to achieve a suitable geometry for ring closure. Such cyclizations could lead to the formation of sulfur- and oxygen-containing seven-membered rings fused to the benzoxazole system.

Electrophilic and Nucleophilic Substitution Reactions on the Benzoxazole Ring System

The aromatic benzene (B151609) portion of the benzoxazole ring is susceptible to electrophilic substitution reactions. The rate and regioselectivity of these substitutions are governed by the directing effects of the existing substituents, namely the hydroxyl group at position 4 and the sulfanyl group at position 2 (or its S-alkylated/acylated derivative).

Electrophilic Substitution: Both the phenolic hydroxyl group (-OH) and the sulfanyl group (-SH) are activating and ortho, para-directing for electrophilic aromatic substitution.

The -OH group at position 4 is a strong activating group. It will direct incoming electrophiles primarily to positions 5 and 7 (ortho to the hydroxyl) and to a lesser extent to position 6 (para to the oxazole (B20620) oxygen, but this position is less activated).

The -S- linkage from the C2 position also influences the electron density of the ring. It is considered an ortho, para-director.

The combined influence of these two groups would strongly activate the benzene ring towards electrophiles. The substitution pattern would likely be a complex mixture, with the primary sites of attack being positions 5 and 7, as these are ortho to the powerful activating -OH group. Reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation are expected to proceed under relatively mild conditions due to the activated nature of the ring.

Nucleophilic Substitution: The benzoxazole ring system is electron-rich and, as such, is generally not susceptible to nucleophilic aromatic substitution. These reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile. Since 2-sulfanyl-1,3-benzoxazol-4-ol contains electron-donating groups (-OH, -SH), it is expected to be unreactive towards nucleophilic substitution on the aromatic ring under standard conditions.

Regioselectivity at Benzene Ring Positions

The benzene ring of 2-sulfanyl-1,3-benzoxazol-4-ol is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl (-OH) group at the C-4 position. In general, hydroxyl groups are strong activating groups and are considered ortho, para-directors. This means they direct incoming electrophiles to the positions ortho and para to themselves.

In the case of 2-sulfanyl-1,3-benzoxazol-4-ol, the positions available for substitution on the benzene ring are C-5, C-6, and C-7. The directing influence of the C-4 hydroxyl group would primarily activate the C-5 (ortho) and C-7 (para) positions. The expected order of reactivity for electrophilic attack would be C-7 > C-5 > C-6. The para position (C-7) is generally favored over the ortho position (C-5) due to reduced steric hindrance. The C-6 position is the least favored as it is meta to the activating hydroxyl group.

| Position | Relation to -OH | Expected Reactivity |

| C-5 | ortho | Activated |

| C-6 | meta | Less Activated |

| C-7 | para | Highly Activated |

Influence of Existing Substituents on Ring Reactivity

The hydroxyl group at C-4 is a potent activating group, donating electron density to the ring through resonance and making it more nucleophilic and thus more susceptible to electrophilic attack. The sulfanyl group at C-2, attached to the heterocyclic part of the molecule, can also influence the electronic environment of the benzene ring, although its effect is transmitted through the heterocyclic system. The nitrogen and oxygen atoms within the oxazole ring also have an impact on the aromatic system's reactivity. The interplay of these electronic effects determines the precise reactivity and regioselectivity of substitution reactions.

Oxidative and Reductive Transformations of the Benzoxazole Moiety

The benzoxazole moiety can undergo both oxidative and reductive transformations, although specific studies on 2-sulfanyl-1,3-benzoxazol-4-ol are not extensively documented. In general, the benzoxazole ring is relatively stable due to its aromatic character. nih.gov However, under specific conditions, it can be subject to ring-opening or other transformations.

Reduction of the benzoxazole ring can potentially lead to the corresponding 2,3-dihydrobenzoxazole derivative or even cleavage of the heterocyclic ring, depending on the reducing agent and reaction conditions.

Oxidative reactions could potentially target the sulfanyl group, leading to the formation of sulfenic, sulfinic, or sulfonic acid derivatives, or disulfide bridges between two molecules. The benzene ring, being activated by the hydroxyl group, could also be susceptible to oxidation under harsh conditions, potentially leading to ring cleavage.

Advanced Computational Chemistry and Modeling of 2 Sulfanyl 1,3 Benzoxazol 4 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful tool for investigating the electronic properties and reactivity of molecular systems. For 2-sulfanyl-1,3-benzoxazol-4-ol, DFT calculations offer a detailed understanding of its fundamental chemical characteristics. While direct computational studies on this specific molecule are not extensively available, data from closely related benzoxazole (B165842) derivatives provide a strong basis for theoretical predictions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Computational studies on various biologically active benzoxazole derivatives have shown that the HOMO-LUMO energy gap can be effectively calculated using DFT methods. For instance, a study on substituted benzoxazole derivatives revealed HOMO-LUMO gaps in the range of 3.80 to 4.28 eV semanticscholar.org. It is anticipated that 2-sulfanyl-1,3-benzoxazol-4-ol would exhibit a HOMO-LUMO gap within a similar range. The presence of the sulfanyl (B85325) (-SH) and hydroxyl (-OH) groups, which are electron-donating, is expected to influence the energies of the frontier orbitals, potentially leading to a smaller energy gap and thus higher chemical reactivity compared to unsubstituted benzoxazole.

Interactive Data Table: Representative HOMO-LUMO Energies and Gaps for Benzoxazole Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol | -5.61 | -1.33 | 4.28 |

| 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | -5.42 | -1.62 | 3.80 |

| 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | -5.73 | -1.57 | 4.16 |

Note: The data presented is for illustrative purposes based on published values for related benzoxazole derivatives to provide a comparative context for 2-sulfanyl-1,3-benzoxazol-4-ol.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For 2-sulfanyl-1,3-benzoxazol-4-ol, the MEP map is expected to show regions of high electron density (negative potential) around the oxygen and nitrogen atoms of the benzoxazole ring, as well as the oxygen of the hydroxyl group and the sulfur of the sulfanyl group. These areas would be the most likely sites for interaction with electrophiles. Conversely, the hydrogen atoms of the hydroxyl and sulfanyl groups, and to a lesser extent the hydrogen atoms on the benzene (B151609) ring, would exhibit positive electrostatic potential, making them susceptible to nucleophilic attack. The MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the biological activity of molecules rsc.orgresearchgate.netnih.gov.

Global and local reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. These descriptors include electrophilicity (ω), nucleophilicity (N), chemical hardness (η), and softness (S).

Chemical Hardness (η) and Softness (S) are related to the HOMO-LUMO gap. Hard molecules have a large gap and are less reactive, while soft molecules have a small gap and are more reactive.

Electrophilicity (ω) measures the ability of a molecule to accept electrons.

Nucleophilicity (N) quantifies the ability of a molecule to donate electrons.

For 2-sulfanyl-1,3-benzoxazol-4-ol, the presence of electron-donating groups suggests that it would possess a relatively low hardness and high softness, indicating a higher propensity for chemical reactions. Its nucleophilicity is expected to be significant due to the lone pairs on the oxygen, nitrogen, and sulfur atoms. The electrophilicity index would provide insight into its ability to act as an electron acceptor in chemical reactions. While specific values for this molecule are not available, studies on similar heterocyclic compounds provide a framework for these predictions researchgate.netirjweb.com.

Interactive Data Table: Predicted Global Reactivity Descriptors for a Representative Benzoxazole Derivative

| Descriptor | Formula | Predicted Value (Arbitrary Units) |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~2.0 eV |

| Chemical Softness (S) | 1 / (2η) | ~0.25 eV-1 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | ~3.5 eV |

| Electrophilicity Index (ω) | χ2 / (2η) | ~3.0 eV |

Note: These values are hypothetical and intended to illustrate the concepts. Actual values would require specific DFT calculations for 2-sulfanyl-1,3-benzoxazol-4-ol.

The conformational landscape of 2-sulfanyl-1,3-benzoxazol-4-ol is of particular interest due to the potential for tautomerism. The sulfanyl group (-SH) can exist in equilibrium with its thione (=S) tautomeric form. This thiol-thione tautomerism can significantly impact the molecule's chemical and biological properties.

Theoretical studies on the closely related 2-mercaptobenzoxazole (B50546) have shown that the thione tautomer is generally more stable than the thiol form in the gas phase. DFT calculations can be employed to determine the relative energies of these tautomers and the energy barrier for their interconversion. The presence of the hydroxyl group at the 4-position in 2-sulfanyl-1,3-benzoxazol-4-ol could influence this equilibrium through intramolecular hydrogen bonding, potentially stabilizing one tautomer over the other. A thorough conformational analysis would involve rotating the single bonds of the sulfanyl and hydroxyl groups to identify all low-energy conformers and their relative populations.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor.

MD simulations of 2-sulfanyl-1,3-benzoxazol-4-ol in a solvent, such as water or dimethyl sulfoxide, would reveal its dynamic behavior and conformational preferences in a more realistic environment. These simulations can track the movement of each atom over time, providing information on bond vibrations, angle bending, and torsional rotations.

A key aspect to investigate would be the flexibility of the exocyclic sulfanyl and hydroxyl groups. MD simulations can show the range of motion of these groups and identify any preferred orientations due to intramolecular interactions or interactions with solvent molecules. Furthermore, simulations could provide insights into the dynamics of the thiol-thione tautomerism, including the frequency of interconversion and the influence of the solvent on the equilibrium. While complex, MD simulations on other benzoxazole-containing systems have demonstrated their utility in understanding the dynamic nature of these molecules, which is essential for predicting their behavior in biological systems nih.govsemanticscholar.orgresearchgate.net.

Molecular Docking Studies for Theoretical Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a protein target.

Molecular docking studies on a variety of benzoxazole derivatives have identified several potential protein targets. These studies are crucial in elucidating the mechanisms of action for this class of compounds. For example, various benzoxazole derivatives have been docked against enzymes such as DNA gyrase, VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), and carbonic anhydrases researchgate.netnih.govrsc.org.

DNA gyrase is a key bacterial enzyme, making it a target for antibacterial agents researchgate.net. VEGFR-2 is a crucial protein in angiogenesis (the formation of new blood vessels), and its inhibition is a major strategy in cancer therapy nih.gov. Carbonic anhydrases are involved in various physiological processes, and their inhibitors have applications in treating conditions like glaucoma rsc.org. The ability of the benzoxazole scaffold to interact with such a diverse range of protein targets underscores its potential as a versatile pharmacophore in drug discovery mdpi.com.

The binding of benzoxazole derivatives to their protein targets is governed by a range of intermolecular interactions. Molecular docking simulations reveal that hydrogen bonds, hydrophobic interactions, and π-π stacking are common features of these interactions.

For instance, in studies with DNA gyrase, benzoxazole derivatives were found to form hydrogen bonds with key amino acid residues in the active site researchgate.net. Similarly, when docked with VEGFR-2, interactions are often characterized by hydrogen bonds with amino acids in the hinge region of the ATP-binding pocket and hydrophobic interactions with surrounding residues nih.gov. The planar nature of the benzoxazole ring system is also conducive to π-π stacking interactions with aromatic amino acid residues like tyrosine and phenylalanine nih.gov.

Computational methods can provide an estimation of the binding affinity between a ligand and a protein, often expressed as a docking score or binding energy. Lower binding energies typically indicate a more stable protein-ligand complex.

Docking studies on various benzoxazole derivatives have reported a range of binding affinities. For example, certain sulfonylamido benzoxazole derivatives have shown binding energies as low as -8.7 kcal/mol with S. aureus gyrase ijpsdronline.com. In another study, benzoxazole-benzamide conjugates displayed potent VEGFR-2 inhibitory activity, which was supported by favorable docking scores nih.gov. It is important to note that these values are for related benzoxazole derivatives and not for 2-sulfanyl-1,3-benzoxazol-4-ol itself.

Table 1: Examples of Computationally Estimated Binding Affinities for Benzoxazole Derivatives

| Derivative Class | Protein Target | Binding Affinity (kcal/mol) |

|---|---|---|

| Sulfonylamido Benzoxazoles | S. aureus gyrase | -8.6 to -8.7 ijpsdronline.com |

| 2-Mercaptobenzoxazoles | Carbonic Anhydrase II | Not specified in kcal/mol, but showed a novel binding mode rsc.org |

| Benzoxazole-Benzamide Conjugates | VEGFR-2 | Favorable docking scores reported, specific values not provided nih.gov |

This table is illustrative and based on data for various benzoxazole derivatives, not 2-sulfanyl-1,3-benzoxazol-4-ol.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and optimizing lead structures.

The development of a robust QSAR model relies on the selection of appropriate molecular descriptors that can quantify the structural features of a molecule. For benzoxazole derivatives, a variety of descriptors have been employed in QSAR studies.

These descriptors can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule and include indices like Kier's molecular connectivity indices (¹χ, ¹χv) researchgate.net.

Electronic descriptors: These relate to the electronic properties of the molecule, such as charge distribution and dipole moment.

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, which is important for membrane permeability and protein binding.

In one study on the antimicrobial activity of benzoxazole derivatives, topological parameters were found to be highly relevant researchgate.net. Another 3D-QSAR study on benzoxazole derivatives as anticancer agents utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which are based on steric and electrostatic fields nih.gov.

Table 2: Examples of Computational Descriptors Used in QSAR Models for Benzoxazole Derivatives

| Descriptor Type | Specific Examples | Application |

|---|---|---|

| Topological | Kier's molecular connectivity indices (¹χ, ¹χv), Topological indices (R) | Antimicrobial activity of benzoxazole derivatives researchgate.net |

| 3D Field-Based | Steric and Electrostatic Fields (CoMFA) | Anticancer activity of benzoxazole derivatives nih.gov |

This table provides examples of descriptors used for various benzoxazole derivatives and is not specific to 2-sulfanyl-1,3-benzoxazol-4-ol.

Model Construction and Validation for Predicting Theoretical Activity

The prediction of the theoretical activity of 2-sulfanyl-1,3-benzoxazol-4-ol would necessitate the construction and validation of robust computational models. A primary approach for this is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models mathematically correlate the structural or physicochemical properties of a series of compounds with their biological activities.

Model Construction:

The initial step in constructing a QSAR model for 2-sulfanyl-1,3-benzoxazol-4-ol would involve the generation of a dataset of structurally related benzoxazole derivatives with known biological activities. The three-dimensional structure of each molecule, including 2-sulfanyl-1,3-benzoxazol-4-ol, would be optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to obtain accurate geometric and electronic properties.

Subsequently, a wide array of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as follows:

Constitutional Descriptors: Information about the molecular composition, such as molecular weight and atom counts.

Topological Descriptors: Two-dimensional properties describing atomic connectivity.

Geometrical Descriptors: Three-dimensional properties related to the molecular shape and size.

Quantum Chemical Descriptors: Properties derived from the electronic structure, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would then be employed to build a mathematical equation that links a selection of these descriptors to the observed biological activity.

Model Validation:

The predictive power and robustness of the constructed QSAR model must be rigorously validated. This is typically achieved through:

Internal Validation: Techniques like leave-one-out cross-validation are used to assess the model's internal consistency and stability.

External Validation: The model's ability to predict the activity of a set of compounds not used in its development (the test set) is evaluated.

The quality of the model is judged by several statistical metrics, as shown in the hypothetical validation parameter table below.

| Parameter | Description | Acceptable Value |

| r² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| q² (Cross-validated r²) | A measure of the model's predictive ability obtained through cross-validation. | > 0.5 |

| r²_pred (Predictive r² for external test set) | A measure of the model's predictive power for an external set of compounds. | > 0.5 |

Derivation of Structure-Activity Relationships from Computational Data

Once a validated computational model is established, it can be used to derive valuable Structure-Activity Relationships (SARs). SARs provide insights into how different structural features of a molecule, such as 2-sulfanyl-1,3-benzoxazol-4-ol, influence its biological activity.

For benzoxazole derivatives, computational studies have often highlighted the importance of specific substitutions on the benzoxazole core. For instance, the presence of electron-withdrawing or electron-donating groups at particular positions can significantly modulate the compound's activity.

Molecular docking simulations are another powerful tool for elucidating SARs. In this approach, the 3D structure of 2-sulfanyl-1,3-benzoxazol-4-ol would be "docked" into the active site of a target protein. The binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein can be analyzed to understand the molecular basis of its activity.

The insights gained from these computational analyses can be summarized in a hypothetical SAR table for 2-sulfanyl-1,3-benzoxazol-4-ol derivatives.

| Position of Substitution | Nature of Substituent | Effect on Theoretical Activity | Rationale from Computational Data |

| 4-position (hydroxyl group) | Hydrogen bond donor/acceptor | Potentially crucial for binding | Forms key hydrogen bonds with amino acid residues in the target's active site. |

| 2-position (sulfanyl group) | Nucleophilic character | May influence covalent interactions or metal chelation | The sulfur atom could act as a nucleophile or coordinate with metal ions in the active site. |

| Benzene ring | Electron-withdrawing groups | May enhance activity | Could modulate the electronic properties of the benzoxazole core, influencing binding affinity. |

| Benzene ring | Electron-donating groups | May decrease activity | Could alter the electrostatic potential of the molecule, leading to less favorable interactions with the target. |

Mechanistic Insights into Molecular Interactions of 2 Sulfanyl 1,3 Benzoxazol 4 Ol

Theoretical Frameworks of Bioisosterism: Benzoxazole (B165842) as a Nucleotide Mimic (Adenine, Guanine)

Bioisosterism, the principle of substituting one part of a molecule with another that has similar physical or chemical properties, is a cornerstone of rational drug design. The benzoxazole ring system is recognized as a bioisostere of naturally occurring purine (B94841) nucleobases, such as adenine (B156593) and guanine (B1146940). europub.co.ukresearchgate.netresearchgate.net This structural similarity forms a theoretical basis for its interaction with biological systems.

The fused ring structure of benzoxazole, consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring, mimics the imidazole-pyrimidine fused system of purines. researchgate.net The arrangement of nitrogen and oxygen atoms in the benzoxazole ring allows it to present a similar spatial and electronic profile to that of adenine and guanine, particularly in terms of hydrogen bond donor and acceptor sites. researchgate.net This mimicry enables benzoxazole-containing compounds to potentially interact with the biological targets of purines, such as enzymes and receptors that recognize nucleotide structures.

Table 1: Comparison of Structural Features of Benzoxazole, Adenine, and Guanine

| Feature | Benzoxazole | Adenine | Guanine |

| Ring System | Fused benzene and oxazole rings | Fused pyrimidine (B1678525) and imidazole (B134444) rings | Fused pyrimidine and imidazole rings |

| Heteroatoms | Nitrogen, Oxygen | Multiple Nitrogen atoms | Nitrogen, Oxygen |

| Hydrogen Bond Acceptors | Nitrogen and Oxygen atoms | Nitrogen atoms | Nitrogen and Oxygen atoms |

| Aromaticity | Aromatic system | Aromatic system | Aromatic system |

Proposed Molecular Mechanisms of Interaction with Biopolymers (e.g., nucleic acids, proteins)

The structural characteristics of the benzoxazole moiety suggest several mechanisms for interaction with biopolymers like proteins and nucleic acids. The nitrogen and oxygen heteroatoms in the benzoxazole ring can act as hydrogen bond acceptors, forming crucial connections with polar regions of biological macromolecules. researchgate.net Furthermore, the planar aromatic system of the benzoxazole core can participate in hydrophobic and π-stacking interactions, particularly with the aromatic residues of amino acids in proteins (e.g., phenylalanine, tyrosine, tryptophan) or the bases in nucleic acids.

Computational studies on various benzoxazole derivatives have elucidated these interactions. For instance, in the context of antibacterial activity, benzoxazole derivatives have been shown to interact with the active site of enzymes like DNA gyrase. nih.govijpsonline.com These interactions are often characterized by a combination of hydrophobic interactions and hydrogen bonds with specific amino acid residues, such as asparagine. nih.gov The specific substituents on the benzoxazole ring, in this case, the sulfanyl (B85325) and hydroxyl groups of 2-sulfanyl-1,3-benzoxazol-4-ol, would further modulate these interactions through their own electronic and steric properties.

Hypothesis of Enzyme Inhibition or Receptor Binding based on Computational Modeling (e.g., COX-2, PON1, β-Tubulin interactions)

Computational modeling, particularly molecular docking and molecular dynamics simulations, provides a powerful tool to hypothesize and investigate the interactions of small molecules with biological targets. For benzoxazole derivatives, these studies have suggested potential inhibitory roles against several key enzymes.

Cyclooxygenase-2 (COX-2): Molecular docking studies have been employed to investigate benzoxazole derivatives as potential inhibitors of the COX-2 enzyme, a key target in inflammation. tandfonline.comnih.govekb.eg These models propose that benzoxazole-containing compounds can fit into the active site of COX-2, forming hydrogen bonds with critical amino acid residues like Tyrosine (Tyr) and Arginine (Arg). nih.gov The selectivity for COX-2 over the related COX-1 enzyme is often attributed to the larger binding pocket of COX-2, which can accommodate the specific substitutions on the benzoxazole scaffold. nih.gov

Paraoxonase 1 (PON1): While specific computational studies on 2-sulfanyl-1,3-benzoxazol-4-ol and PON1 are not extensively documented, the general principles of molecular modeling can be applied to hypothesize potential interactions. Docking simulations could be used to predict the binding of the compound within the active site of PON1, which contains a catalytic calcium ion. nih.gov A hypothetical interaction would likely involve the coordination of the oxygen or sulfur atoms of the benzoxazole derivative with the calcium ion, a prerequisite for the hydrolysis of substrates by PON1. nih.gov

β-Tubulin: The benzoxazole scaffold has been investigated as a potential inhibitor of tubulin polymerization, a critical process in cell division and a target for anticancer drugs. nih.govresearchgate.net Computational studies, including molecular docking and dynamics simulations, suggest that certain benzoxazole derivatives can bind to the colchicine (B1669291) binding site of β-tubulin. nih.govresearchgate.net This binding is thought to disrupt the microtubule dynamics, leading to cell cycle arrest and apoptosis. The stability of the ligand-protein complex is a key factor in determining the inhibitory potential.

Table 2: Summary of Computationally Hypothesized Interactions

| Target Enzyme/Protein | Key Interacting Residues (Predicted) | Type of Interaction | Potential Outcome |

| COX-2 | Tyr-355, Arg-120 nih.gov | Hydrogen Bonding, Hydrophobic | Inhibition of prostaglandin (B15479496) synthesis |

| PON1 | Catalytic Calcium Ion nih.gov | Coordination, Hydrogen Bonding | Modulation of enzyme activity |

| β-Tubulin | Residues in the colchicine binding site | Hydrogen Bonding, Hydrophobic | Disruption of microtubule polymerization |

Understanding the Molecular Basis of Selective Interactions and Target Specificity

The selectivity of a compound for a specific biological target over others is a critical aspect of drug design, as it minimizes off-target effects. For benzoxazole derivatives, target specificity is dictated by the precise complementarity between the ligand and the three-dimensional structure of the binding site.

For example, the selective inhibition of COX-2 over COX-1 by certain compounds is attributed to a key difference in the active sites of these two isozymes. The active site of COX-2 is approximately 25% larger than that of COX-1, primarily due to the substitution of isoleucine in COX-1 with a smaller valine in COX-2. This creates an additional side pocket in COX-2, which can be exploited by appropriately substituted benzoxazole derivatives to achieve selective binding.

Similarly, in the case of β-tubulin, the specificity of interaction is determined by the unique topology of the colchicine binding site. The ability of a benzoxazole derivative to form stable and specific interactions within this pocket, while having a lower affinity for other tubulin binding sites (e.g., the taxol or vinca (B1221190) sites), would be the basis for its selective anti-tubulin activity. unimi.it Molecular dynamics simulations are instrumental in confirming the stability of these selective interactions over time. nih.gov

Influence of Substituents on Molecular Recognition and Theoretical Binding

Substituents on the benzoxazole core play a pivotal role in modulating its interaction with biological targets. mdpi.com The nature and position of these substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for molecular recognition and binding affinity. mdpi.comnih.gov

For 2-sulfanyl-1,3-benzoxazol-4-ol, the sulfanyl (-SH) and hydroxyl (-OH) groups are expected to have a significant impact on its theoretical binding properties:

Hydroxyl Group (-OH): The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming strong interactions with polar amino acid residues in a protein's active site. Its presence can enhance the binding affinity and specificity of the molecule.

Sulfanyl Group (-SH): The sulfanyl group, also known as a mercapto group, can also participate in hydrogen bonding. Additionally, it can act as a nucleophile and, in some contexts, form covalent bonds with certain amino acid residues (e.g., cysteine) or interact with metal ions within an enzyme's active site.

Structure-activity relationship (SAR) studies, often guided by computational analysis, have shown that the introduction of different functional groups at various positions on the benzoxazole ring can dramatically alter biological activity. mdpi.com For instance, electron-withdrawing or electron-donating groups can change the electron density of the aromatic system, affecting its ability to participate in π-π stacking or other electronic interactions. nih.gov The size and shape of the substituents (steric factors) also determine how well the molecule fits into the binding pocket of its target. mdpi.com

Future Research Directions and Unexplored Avenues for 2 Sulfanyl 1,3 Benzoxazol 4 Ol

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of benzoxazole (B165842) derivatives is a well-established field, yet there is always a need for more efficient, sustainable, and versatile methods. mdpi.comrsc.org Future research on 2-sulfanyl-1,3-benzoxazol-4-ol could focus on developing novel synthetic pathways that offer high yields, use environmentally benign reagents, and allow for a broad range of substrate modifications.

One promising direction is the exploration of one-pot synthesis protocols. mdpi.com These reactions, where multiple steps are carried out in the same reaction vessel, can significantly reduce waste and improve efficiency. For instance, a one-pot reaction could be designed starting from readily available precursors, such as substituted aminophenols and a sulfur-containing reagent, to construct the 2-sulfanyl-1,3-benzoxazol-4-ol scaffold in a single, streamlined process.

Furthermore, microwave-assisted and ultrasound-assisted organic synthesis are green chemistry techniques that have been successfully applied to the synthesis of other benzoxazole derivatives. mdpi.com These methods often lead to shorter reaction times, higher yields, and cleaner reaction profiles. Future studies should investigate the application of these technologies to the synthesis of 2-sulfanyl-1,3-benzoxazol-4-ol and its derivatives.

Exploration of Advanced and Sustainable Catalytic Systems

Catalysis plays a pivotal role in modern organic synthesis, and the development of advanced catalytic systems is crucial for the efficient production of complex molecules like 2-sulfanyl-1,3-benzoxazol-4-ol. ijpbs.comacs.orgajchem-a.com

Future research could focus on the use of nanocatalysts, which offer high surface area-to-volume ratios and can lead to enhanced catalytic activity and selectivity. ajchem-a.com For example, metal oxide nanoparticles or supported metal catalysts could be explored for their ability to facilitate the cyclization and functionalization reactions required to synthesize the target molecule. The reusability of these catalysts would also contribute to more sustainable and cost-effective synthetic processes. rsc.org

Additionally, the use of biocatalysts, such as enzymes, represents a burgeoning area of research. Enzymes can offer unparalleled selectivity and operate under mild reaction conditions, reducing the environmental impact of chemical processes. Screening for enzymes that can catalyze key steps in the synthesis of 2-sulfanyl-1,3-benzoxazol-4-ol could lead to highly efficient and sustainable production methods.

Integration of Multi-Scale Computational Approaches for Enhanced Predictive Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.gov For 2-sulfanyl-1,3-benzoxazol-4-ol, multi-scale computational approaches can provide valuable insights into its properties and potential applications, guiding experimental efforts and accelerating the discovery process.

Future research should employ techniques such as Density Functional Theory (DFT) to investigate the electronic structure, reactivity, and spectroscopic properties of 2-sulfanyl-1,3-benzoxazol-4-ol. researchgate.net This can help in understanding its chemical behavior and predicting its interactions with biological targets. Molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of 2-sulfanyl-1,3-benzoxazol-4-ol and its derivatives with various proteins, providing a rational basis for the design of new therapeutic agents. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate the structural features of a series of 2-sulfanyl-1,3-benzoxazol-4-ol derivatives with their biological activities. nih.gov This can lead to the development of predictive models that can guide the synthesis of new compounds with enhanced potency and selectivity.

Investigation of Advanced Derivatization for Tailored Molecular Functionalities

The functionalization of the 2-sulfanyl-1,3-benzoxazol-4-ol scaffold offers a vast chemical space to explore for various applications. Advanced derivatization strategies can be employed to fine-tune the molecule's properties and tailor its functionalities for specific purposes. nih.govmdpi.comhumanjournals.com

One avenue of research is the modification of the sulfanyl (B85325) group at the 2-position. This group can be alkylated, arylated, or acylated to introduce a wide variety of substituents. nih.govmdpi.comhumanjournals.com These modifications can influence the molecule's steric and electronic properties, which in turn can affect its biological activity or material properties. For example, introducing specific functional groups could enhance its ability to act as an anticancer or antimicrobial agent. humanjournals.com

The hydroxyl group at the 4-position also provides a handle for further derivatization. It can be converted into ethers, esters, or other functional groups to modulate the molecule's solubility, lipophilicity, and pharmacokinetic properties. The synthesis of a library of derivatives with diverse substitutions on the benzoxazole ring system will be crucial for establishing structure-activity relationships and identifying lead compounds for further development.

Theoretical Studies on Multicomponent Reactions Incorporating the 2-Sulfanyl-1,3-benzoxazol-4-ol Scaffold

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. rsc.orgbeilstein-journals.orgrsc.orgnih.gov Theoretical studies can play a significant role in the design and optimization of MCRs involving the 2-sulfanyl-1,3-benzoxazol-4-ol scaffold.

Computational methods can be used to elucidate the reaction mechanisms of potential MCRs, identify key intermediates and transition states, and predict the feasibility and outcome of different reaction pathways. This can help in the rational design of novel MCRs that can efficiently generate diverse libraries of complex molecules based on the 2-sulfanyl-1,3-benzoxazol-4-ol core.

For instance, theoretical studies could explore the feasibility of an MCR involving a substituted 2-aminophenol (B121084), a sulfur-containing reagent, and a third or fourth component to directly assemble a complex, functionalized derivative of 2-sulfanyl-1,3-benzoxazol-4-ol. Such studies could guide the experimental design and accelerate the discovery of new and efficient synthetic methodologies.

Q & A

Q. What are the standard synthetic routes for 2-sulfanyl-1,3-benzoxazol-4-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves introducing the sulfanyl (-SH) group via nucleophilic substitution or condensation reactions. For example, reacting a benzoxazole precursor with a sulfur-containing reagent (e.g., thiourea or H₂S under controlled pH) can yield the target compound. Optimization includes adjusting reaction time (12–24 hours), temperature (80–120°C), and catalysts (e.g., FeCl₃ for chlorination steps, as seen in analogous sulfanyl compound syntheses) . Solvent polarity (e.g., DMF or ethanol) also influences yield, with polar aprotic solvents favoring nucleophilic substitution.

Q. How can researchers characterize 2-sulfanyl-1,3-benzoxazol-4-ol using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify aromatic protons (6.8–8.2 ppm) and sulfanyl proton signals (typically broad at ~3–5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₇H₅NO₂S, MW 167.19 g/mol).

- X-ray Crystallography : Single-crystal XRD resolves bond angles and confirms the planar benzoxazole ring system, as demonstrated for structurally related 2-(1,3-benzoxazol-2-ylsulfanyl) derivatives .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported data (e.g., conflicting reaction yields or spectroscopic results)?

- Methodological Answer :

- Variable Analysis : Systematically test parameters like catalyst loading (e.g., FeCl₃ at 0.1–1.0 mol%), solvent purity, and moisture sensitivity. For example, trace water may hydrolyze intermediates, reducing yields .

- Reproducibility Checks : Cross-validate NMR spectra with computational tools (e.g., DFT simulations) to distinguish between structural isomers or tautomeric forms.

- Meta-Analysis : Compare data across peer-reviewed studies (e.g., Acta Crystallographica reports) to identify consensus conditions .

Q. What are the oxidation pathways of 2-sulfanyl-1,3-benzoxazol-4-ol, and how do reaction conditions influence product distribution?

- Methodological Answer :

- Controlled Oxidation : Treating with H₂O₂ or KMnO₄ oxidizes the sulfanyl group to sulfoxide (-SO-) or sulfone (-SO₂-). For instance, H₂O₂ in acetic acid at 50°C primarily yields sulfoxide, while stronger oxidants (e.g., KMnO₄ in H₂SO₄) produce sulfones .

- Monitoring : Use TLC or HPLC to track reaction progress. Sulfoxide intermediates often elute earlier than sulfones in reverse-phase columns.

Applications in Scientific Research

Q. How can 2-sulfanyl-1,3-benzoxazol-4-ol be applied in drug discovery or material science?

- Methodological Answer :

- Medicinal Chemistry : The benzoxazole scaffold is known for bioactivity. Functionalize the sulfanyl group to create derivatives for cytotoxicity screening (e.g., MTT assays against cancer cell lines) .

- Material Science : Incorporate into coordination polymers via sulfur-metal bonding (e.g., Ag⁺ or Cu²⁺ complexes) for catalytic or sensing applications.

Safety and Best Practices

Q. What safety protocols are recommended for handling 2-sulfanyl-1,3-benzoxazol-4-ol in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of sulfur-containing vapors .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent oxidation.

- First Aid : In case of skin contact, rinse immediately with water and consult a physician. Provide SDS documentation to medical personnel .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.